Molecular Weight and Lipophilicity Modulation
The incorporation of the oxan-4-ylmethoxy group at the 5-position, compared to a simple methoxy group, results in a substantial increase in both molecular weight and calculated lipophilicity. This modification is a strategic tool for fine-tuning a lead compound's pharmacokinetic profile. The target compound exhibits a molecular weight of 315.16 g/mol and an XLogP3 of 2.7 [1]. In contrast, the simpler analog 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2) has a molecular weight of 231.05 g/mol , and a structurally different analog, 5-bromo-2-methoxybenzoic acid (CAS 2476-35-9), has a molecular weight of 231.04 g/mol .
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 315.16 g/mol; XLogP3: 2.7 |
| Comparator Or Baseline | 2-bromo-5-methoxybenzoic acid (MW: 231.05 g/mol); 5-bromo-2-methoxybenzoic acid (MW: 231.04 g/mol) |
| Quantified Difference | MW increase of ~84 g/mol; XLogP3 data not available for comparators but expected to be lower due to smaller alkoxy group. |
| Conditions | Calculated physicochemical properties. |
Why This Matters
For procurement, this data demonstrates the compound's utility as a more advanced, sterically demanding building block that can significantly influence the Lipinski's Rule of 5 parameters of a final drug candidate compared to simpler analogs.
- [1] Kuujia. 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. Retrieved from https://www.kuujia.com/cas-1514387-15-5.html View Source
